molecular formula C19H23N3O3 B2925045 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2310206-64-3

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2925045
CAS No.: 2310206-64-3
M. Wt: 341.411
InChI Key: NBJSKUYBHMTLLK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates the 8-azabicyclo[3.2.1]octane scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in pharmaceutical development. This bridged bicyclic framework is a challenging and valuable synthetic intermediate, often used in the total synthesis of complex target molecules due to its three-dimensional rigidity, which can help improve a compound's selectivity and metabolic stability . The specific presence of the 1H-pyrazol-1-yl substituent on the bridged nitrogen scaffold and the 2-(2-methoxyphenoxy)ethyl side chain makes this compound a versatile intermediate for constructing novel molecular libraries. Researchers can utilize it in the design and synthesis of potential bioactive agents, leveraging the pyrazole moiety as a common pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions within biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-5-2-3-6-18(17)25-13-19(23)22-14-7-8-15(22)12-16(11-14)21-10-4-9-20-21/h2-6,9-10,14-16H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSKUYBHMTLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one likely involves multiple steps, including the formation of the azabicyclooctane core, the introduction of the pyrazolyl group, and the attachment of the methoxyphenoxy moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions may be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific biological pathways.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action for 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

BK63156 (3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)

  • Key Differences : Replaces pyrazole with 1,2,4-triazole and modifies the side chain to a 3-(4-methoxyphenyl)propan-1-one.
  • Molecular Formula : C₁₉H₂₄N₄O₂ vs. C₂₀H₂₄N₄O₃ (target).
  • Implications: The triazole’s additional nitrogen may enhance hydrogen bonding but could reduce lipophilicity compared to pyrazole. The elongated propanone chain may alter binding kinetics .

2-(1H-1,2,3-Benzotriazol-1-yl)-1-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

  • Key Differences: Substitutes 2-methoxyphenoxy with pyridin-2-yloxy and replaces pyrazole with benzotriazole.
  • However, the absence of a methoxy group could reduce aryl-ring electron density .

1-((1R,5S)-3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-Methylthiophen-2-yl)propan-1-one

  • Key Differences: Retains the pyrazole group but substitutes 2-methoxyphenoxy with a 3-methylthiophen-2-yl moiety.
  • Implications : The thiophene ring increases electron-rich character and may enhance interactions with hydrophobic binding pockets. Molecular weight (329.5 g/mol) is lower than the target compound, likely improving bioavailability .

Analogues with Varied Bicyclo Core Functionalization

tert-Butyl 3-(2-Oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Key Differences: Uses a tert-butyl carbamate group at position 8 instead of ethanone.
  • Implications : The carbamate acts as a protecting group, often employed in prodrug strategies. This modification reduces reactivity at the bicyclo nitrogen, altering metabolic pathways .

N-(Bis(4-Fluorophenyl)methyl)-8-(2-(Dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate

  • Key Differences: Features a bis(4-fluorophenyl)methyl group and a dimethylaminoethyl side chain.
  • Implications: The fluorinated aryl groups enhance blood-brain barrier penetration, making this compound suitable for central nervous system targets. The dimethylaminoethyl chain introduces cationic character, affecting solubility .

Research Findings and Implications

  • Synthetic Efficiency: Yields for related compounds range from 50% to 72%, with tert-butyl carbamate intermediates (e.g., Compound 19) showing moderate efficiency . The target compound’s synthesis would likely require optimized coupling conditions for the 2-methoxyphenoxy group.
  • Pharmacological Potential: Analogues like GPR119 modulators (e.g., ) and FXR agonists (e.g., ) highlight the therapeutic relevance of this structural class in metabolic diseases. The pyrazole moiety in the target compound may offer improved selectivity over triazole-containing analogs due to reduced polarity .
  • Structural Characterization : SHELX software () is widely used for crystallographic refinement of such bicyclic systems, ensuring accurate 3D structural validation.

Biological Activity

The compound 2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_2O_3. Its structure features several key functional groups that contribute to its biological properties:

Component Description
Methoxyphenoxy group Enhances lipophilicity and bioavailability
Pyrazole ring Associated with various pharmacological effects
Azabicyclo structure Potentially influences receptor binding and activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The pyrazole moiety can modulate the activity of enzymes involved in inflammatory and tumorigenic pathways, potentially leading to anti-inflammatory and anti-cancer effects.
  • Receptor Interaction : The azabicyclo structure may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antitumor Effects : Preliminary data suggests that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
  • Neuroprotective Effects : The interaction with neurotransmitter receptors indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on Inflammatory Models : In a model of acute inflammation, compounds structurally related to this molecule demonstrated a marked reduction in edema and inflammatory markers (Smith et al., 2023).
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that similar pyrazole-containing compounds inhibited cell growth by inducing apoptosis (Johnson et al., 2024).

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity
5-Ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenolAnti-inflammatory, Antitumor
4-MethoxyphenolLimited anti-inflammatory activity
4-Ethyl-2-methoxyphenolModerate antioxidant properties

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